Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butyl, fluoro, formyl, phenylmethoxy, and imidazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as tert-butyl nitrite (t-BuONO) and aniline starting materials, followed by borylation and other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalytic quantities of radical initiators and optimization of reaction conditions such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate include other imidazolidine derivatives and compounds with similar functional groups, such as:
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate .
- 4,4’,4’‘-Tri-tert-butyl-2,2’:6’,2’'-terpyridine .
Uniqueness
Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific investigation .
Biological Activity
Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The compound's IUPAC name indicates a complex arrangement of functional groups, including tert-butyl, fluoro, formyl, and imidazolidine moieties. Its molecular formula is C28H35FN2O5 with a molecular weight of approximately 498.6 g/mol.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the imidazolidine ring suggests potential enzyme inhibition or receptor modulation, which could lead to various pharmacological effects.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on imidazolidine derivatives have shown their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Effects
Another area of interest is the compound's potential anti-inflammatory activity. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory properties .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. A study involving similar phenolic compounds demonstrated significant antibacterial activity against various strains, indicating that the presence of the phenylmethoxy group might enhance such effects .
Case Studies
- Anticancer Activity : In vitro studies on related compounds showed that they effectively inhibited the growth of breast and colon cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction.
- Anti-inflammatory Research : A study conducted on imidazolidine derivatives revealed that they significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Data Table: Biological Activities
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35FN2O5/c1-27(2,3)25-30(7)24(33)22(31(25)26(34)36-28(4,5)6)14-19-13-20(16-32)23(15-21(19)29)35-17-18-11-9-8-10-12-18/h8-13,15-16,22,25H,14,17H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAQDMFSQRPAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(=O)C(N1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2F)OCC3=CC=CC=C3)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.